molecular formula C17H16N2O4 B6430061 methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate CAS No. 1903509-86-3

methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate

Cat. No. B6430061
CAS RN: 1903509-86-3
M. Wt: 312.32 g/mol
InChI Key: OXOCJTJQSOVQCQ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate, also known as M4PA, is an organic compound that is used for a variety of scientific research applications. It is a derivative of benzoic acid and is used as a reagent in organic synthesis. M4PA is an important tool for the study of biochemical and physiological processes and has a wide range of applications in the laboratory.

Mechanism of Action

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate acts as a substrate for a variety of enzymes, including proteases, phosphatases, and kinases. It is also an inhibitor of some enzymes, such as protein kinase C. The mechanisms by which methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate exerts its effects on biochemical and physiological processes are not yet fully understood.
Biochemical and Physiological Effects
methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit protein kinase C and to reduce the activity of some enzymes. It has also been shown to reduce inflammation and to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time. It is also relatively easy to synthesize and is widely available. However, methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate is a relatively large molecule and can be difficult to handle in the laboratory.

Future Directions

There are a number of potential future directions for research into the use of methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate. These include further investigation into the mechanisms of action of methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate, as well as its potential applications in drug discovery and development. Additionally, further research into the biochemical and physiological effects of methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate could lead to the development of new therapeutic agents. Finally, further research into the synthesis of methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate is synthesized using a two-step process. In the first step, a reaction between benzoic acid and 3-pyridyloxyazetidine is carried out in the presence of a base. This reaction produces a compound known as 3-(pyridin-3-yloxy)azetidine-1-carbonylbenzoic acid. In the second step, this compound is then reacted with methyl iodide to produce methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate.

Scientific Research Applications

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate is used in a variety of scientific research applications, including in the study of biochemical and physiological processes. It has been used in studies of enzyme kinetics, protein-protein interactions, and signal transduction pathways. It has also been used to study the effects of drugs on the body and to investigate the mechanisms of action of certain drugs.

properties

IUPAC Name

methyl 4-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-17(21)13-6-4-12(5-7-13)16(20)19-10-15(11-19)23-14-3-2-8-18-9-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOCJTJQSOVQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate

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